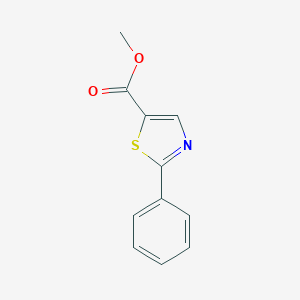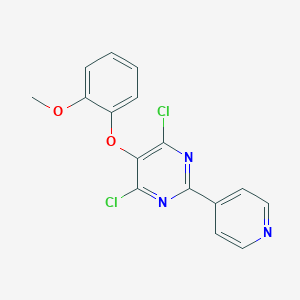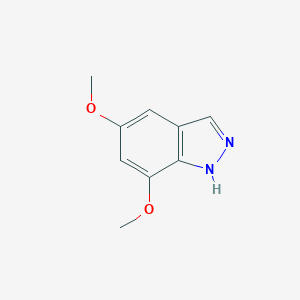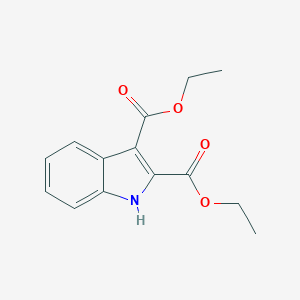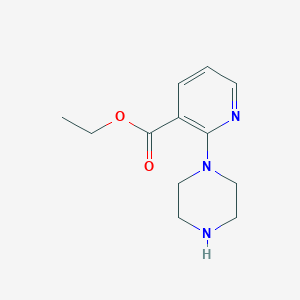
Ethyl 2-(piperazin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(piperazin-1-yl)nicotinate, also known as EPIN or EPNI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD). EPIN has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of Ethyl 2-(piperazin-1-yl)nicotinate is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. Ethyl 2-(piperazin-1-yl)nicotinate has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Ethyl 2-(piperazin-1-yl)nicotinate has also been found to bind to GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
Ethyl 2-(piperazin-1-yl)nicotinate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Ethyl 2-(piperazin-1-yl)nicotinate has also been found to modulate the activity of pain receptors, which are involved in the perception of pain. Additionally, Ethyl 2-(piperazin-1-yl)nicotinate has been found to reduce the excitability of neurons, which is involved in the generation of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(piperazin-1-yl)nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, Ethyl 2-(piperazin-1-yl)nicotinate has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, Ethyl 2-(piperazin-1-yl)nicotinate has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(piperazin-1-yl)nicotinate. One area of interest is its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat. Additionally, Ethyl 2-(piperazin-1-yl)nicotinate has been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Further research is also needed to better understand the mechanism of action of Ethyl 2-(piperazin-1-yl)nicotinate and its potential molecular targets.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(piperazin-1-yl)nicotinate has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Ethyl 2-(piperazin-1-yl)nicotinate has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, Ethyl 2-(piperazin-1-yl)nicotinate has been found to have anticonvulsant effects by reducing the excitability of neurons.
Eigenschaften
CAS-Nummer |
154315-70-5 |
|---|---|
Produktname |
Ethyl 2-(piperazin-1-yl)nicotinate |
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl 2-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-4-3-5-14-11(10)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3 |
InChI-Schlüssel |
OYJQNNFWBRLZIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


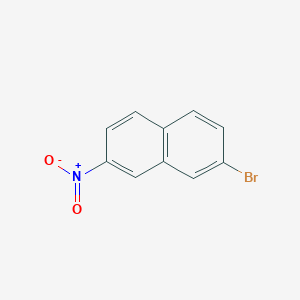
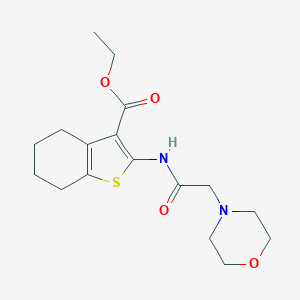
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)
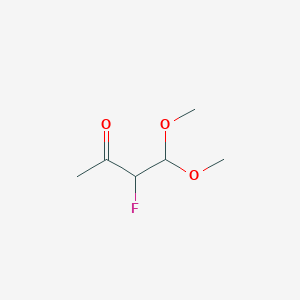
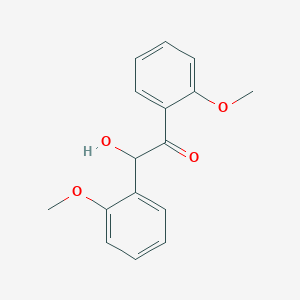
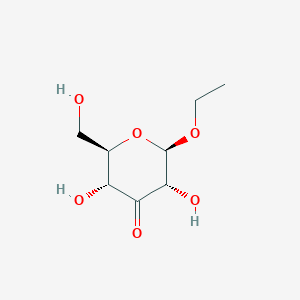
![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
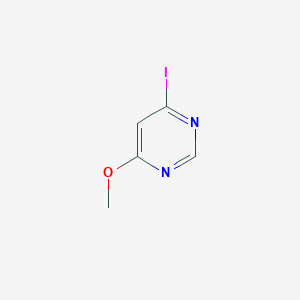
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)

